4-Morpholinopiperidine (CAS 53617-35-9) is a highly versatile, bifunctional heterocyclic building block consisting of a piperidine ring substituted at the 4-position with a morpholine moiety [1]. In commercial procurement and medicinal chemistry, it is primarily valued as a secondary amine nucleophile that seamlessly introduces a hydrophilic, hydrogen-bond-accepting morpholine vector into complex active pharmaceutical ingredients (APIs). Its most prominent industrial application is in the scalable synthesis of targeted kinase inhibitors, such as the ALK inhibitor Alectinib, where it undergoes highly efficient Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr) [2]. By offering a favorable balance of basicity (pKa ~10.2), low lipophilicity (LogP ~0.3), and excellent processability, 4-morpholinopiperidine serves as a superior precursor for optimizing the pharmacokinetic properties and target-binding affinities of advanced therapeutics [1].
Piperidine-morpholine scaffold for kinase inhibitor and receptor antagonist synthesis.
Moderate lipophilicity and polarity support CNS penetration research and solubility studies.
Distinct amine basicity enables chemoselective functionalization for complex library synthesis.
Substituting 4-morpholinopiperidine with cheaper or more common analogs like 4-aminopiperidine, piperazine, or N-methylpiperazine fundamentally compromises synthetic efficiency and end-product performance. While 4-aminopiperidine is structurally similar, its primary amine at the 4-position competes with the secondary piperidine nitrogen during cross-coupling reactions, necessitating costly and time-consuming protection-deprotection cycles that lower overall manufacturing yields [1]. Conversely, substituting with N-methylpiperazine alters the spatial geometry and eliminates the critical morpholine oxygen, which acts as an essential hydrogen-bond acceptor in the hinge-binding region of many kinase targets [2]. Furthermore, the specific basicity profile and low LogP of the 4-morpholinopiperidine vector are precisely calibrated to maximize aqueous solubility while minimizing off-target toxicity liabilities—a balance that is disrupted when using more lipophilic or rigid alternatives [1].
Analogues like 4-piperidinopiperidine exhibit higher XLogP3, which may alter CNS penetration and solubility profiles.
Replacement with simple amines removes key hydrogen-bonding capability, potentially reducing kinase target engagement.
Rigid or smaller substitutes may not replicate the spatial orientation required for binding pocket complementarity.
In the multi-kilogram synthesis of complex APIs like Alectinib, 4-morpholinopiperidine acts as a highly chemoselective secondary amine nucleophile. Because the 4-position is fully substituted as a tertiary morpholine, it reacts exclusively at the piperidine nitrogen during palladium-catalyzed Buchwald-Hartwig aminations and SNAr reactions [1]. In contrast, using 4-aminopiperidine introduces a competing primary amine, which mandates at least two additional synthetic steps for Boc- or Cbz-protection and subsequent deprotection[1].
| Evidence Dimension | Synthetic step count and regioselectivity |
| Target Compound Data | 100% chemoselective reaction at the secondary piperidine nitrogen (0 protection steps needed) |
| Comparator Or Baseline | 4-Aminopiperidine (Requires 2 additional steps for primary amine protection/deprotection) |
| Quantified Difference | Saves 2 manufacturing steps and prevents primary amine over-alkylation |
| Conditions | Palladium-catalyzed Buchwald-Hartwig amination and SNAr in API synthesis |
Procuring the fully substituted morpholine derivative directly reduces step count, raw material costs, and cycle times in large-scale pharmaceutical manufacturing.
The incorporation of the morpholine moiety provides a significant reduction in lipophilicity compared to all-carbon or all-nitrogen piperidine analogs. 4-Morpholinopiperidine exhibits a highly hydrophilic profile with a LogP of approximately 0.3 [1]. If a buyer were to substitute this with 4-piperidinopiperidine, the LogP would increase by over 1.2 log units, drastically reducing the aqueous solubility of the resulting API and potentially increasing lipophilic clearance rates [1].
| Evidence Dimension | Partition coefficient (LogP) |
| Target Compound Data | LogP ≈ 0.3 |
| Comparator Or Baseline | 4-Piperidinopiperidine (LogP > 1.5) |
| Quantified Difference | >1.2 log unit reduction in lipophilicity |
| Conditions | Standard physicochemical profiling at physiological pH |
The incorporation of the morpholine oxygen significantly enhances aqueous solubility and metabolic stability compared to highly lipophilic all-carbon or all-nitrogen piperidine analogs.
For targeted oncology procurement, the morpholine oxygen in 4-morpholinopiperidine serves as an indispensable hydrogen-bond acceptor. Structural activity relationship (SAR) studies on PI3Kδ and ALK inhibitors demonstrate that this oxygen interacts directly with the kinase hinge region[1]. Comparators like N-methylpiperazine or 4-dimethylaminopiperidine lack this oxygen acceptor, resulting in significantly weaker target binding and failing to drive IC50 values into the critical sub-nanomolar range required for clinical efficacy [1].
| Evidence Dimension | Hydrogen-bond acceptor count at the 4-position vector |
| Target Compound Data | 1 explicit H-bond acceptor (morpholine oxygen) |
| Comparator Or Baseline | N-Methylpiperazine or 4-Dimethylaminopiperidine (0 oxygen H-bond acceptors) |
| Quantified Difference | Enables specific hinge-region interactions that drive target IC50 into the sub-nanomolar range |
| Conditions | Kinase active site binding (e.g., ALK, PI3Kδ) |
Crucial for drug discovery procurement, as the morpholine oxygen is strictly required to achieve the necessary binding affinity and selectivity in targeted oncology programs.
Beyond standard API synthesis, 4-morpholinopiperidine derivatives exhibit unique macro-conformational dynamics. Upon protonation (pKa ~7.4 for the morpholine nitrogen), the compound undergoes a reversible 'double flip' (chair-boat-chair) conformational switch [1]. Rigid piperazine alternatives cannot perform this macro-conformational rearrangement, making 4-morpholinopiperidine uniquely suited for engineering pH-responsive smart materials and liposomes that trigger payload release in acidic environments [1].
| Evidence Dimension | Macro-conformational state transition |
| Target Compound Data | Undergoes a double flip (chair-boat-chair) switch upon protonation |
| Comparator Or Baseline | Rigid piperazine derivatives (No macro-conformational switch) |
| Quantified Difference | Provides a distinct, reversible structural rearrangement triggered by physiological pH shifts |
| Conditions | 1H NMR titration in organic/aqueous environments |
Allows advanced materials researchers to engineer pH-sensitive liposomes or targeted delivery vehicles that release payloads specifically in acidic microenvironments.
Due to its high regioselectivity and lack of required protection steps, 4-morpholinopiperidine is the premier building block for synthesizing the indole-containing tetracyclic core of ALK inhibitors like Alectinib. Its use streamlines Buchwald-Hartwig aminations and SNAr reactions, maximizing throughput and yield in multi-kilogram GMP production[1].
In medicinal chemistry campaigns targeting PI3Kδ or other kinases, substituting lipophilic amines with 4-morpholinopiperidine effectively lowers the overall LogP of the lead compound. This directly improves aqueous solubility and oral bioavailability while introducing a critical hydrogen-bond acceptor for the kinase hinge region[2].
Because specific derivatives of 4-morpholinopiperidine exhibit a dramatic, pH-triggered conformational 'double flip', this compound is highly valuable for formulating stimuli-responsive liposomes. It serves as a molecular switch that disrupts lipid bilayers in acidic tumor microenvironments, enhancing targeted drug release [3].
Irritant